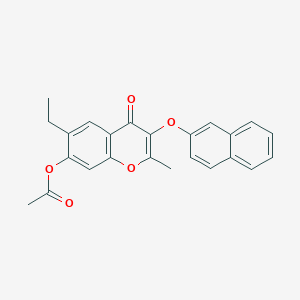![molecular formula C16H21N3O4S B6119707 2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone, also known as MI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-1 is a potent inhibitor of the enzyme MALT1, which plays a critical role in the activation of immune cells.
Mechanism of Action
2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone is a potent inhibitor of MALT1, which is a key player in the activation of immune cells. MALT1 cleaves a protein called BCL10, which activates a signaling pathway that leads to the activation of immune cells. 2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone inhibits this cleavage, leading to the suppression of immune cell activation.
Biochemical and Physiological Effects
2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone has been shown to have potent effects on immune cell activation, leading to the suppression of inflammation and the potential treatment of various diseases. In addition, 2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone has been shown to have anti-tumor effects, leading to the potential treatment of various cancers.
Advantages and Limitations for Lab Experiments
2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone has several advantages for lab experiments, including its potent inhibitory effects on MALT1 and its potential therapeutic applications in various diseases. However, 2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for the study of 2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone, including the development of more potent and selective inhibitors of MALT1, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanisms of action. In addition, further research is needed to fully understand the potential toxicity and limitations of 2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone.
Synthesis Methods
The synthesis of 2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone involves several steps, starting with the reaction of 4-bromobenzaldehyde with methyl piperazine to form 4-(methylpiperazin-1-yl)benzaldehyde. This intermediate is then reacted with 4-methylsulfonylphenylacetic acid to form 2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. MALT1 is known to play a critical role in the activation of immune cells, and its dysregulation has been linked to the development of these diseases. 2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone has been shown to inhibit MALT1 activity, leading to the suppression of immune cell activation and the potential treatment of these diseases.
properties
IUPAC Name |
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-12(19-11-13-5-3-4-6-14(13)16(19)21)15(20)17-7-9-18(10-8-17)24(2,22)23/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVGTIPUIONUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-3H-isoindol-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119624.png)
![4-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6119634.png)
![2-chloro-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6119650.png)
![6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119657.png)
![1-ethyl-4-[2-(phenylthio)ethyl]-2,3-piperazinedione](/img/structure/B6119663.png)
![[4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6119671.png)
![N-(3-chloro-2-methylphenyl)-4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6119677.png)
![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate](/img/structure/B6119699.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)
